N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamide
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Overview
Description
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Indole Ring: The indole ring is synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of Benzimidazole and Indole Rings: The final step involves the coupling of the benzimidazole and indole rings through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-1H-INDOLE-4-CARBOXAMIDE: Similar structure but with a different position of the benzimidazole ring.
Uniqueness
N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-10-19-15-6-5-11(9-16(15)20-10)21-17(22)13-3-2-4-14-12(13)7-8-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22) |
InChI Key |
MRLZQIFOPGKHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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